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Compound of Interest

Compound Name: Methyl hept-2-ynoate

Cat. No.: B096303 Get Quote

Introduction

Methyl hept-2-ynoate (CAS No: 18937-78-5) is an acetylenic ester recognized for its

characteristic fruity odor, which has led to its use as a flavoring and fragrance agent. In the

realms of research and drug development, it serves as a versatile chemical intermediate and

building block for the synthesis of more complex organic molecules, including heterocycles and

other pharmacologically relevant compounds. Its structure, featuring a reactive alkyne and an

ester functional group, allows for a variety of chemical transformations.

Synthetic Strategy

The protocol outlined below describes a robust and widely applicable method for the synthesis

of methyl hept-2-ynoate. The strategy is based on the alkylation of a terminal alkyne. The

process involves the deprotonation of methyl propiolate using a strong, non-nucleophilic base,

lithium diisopropylamide (LDA), to form a lithium acetylide intermediate. This nucleophilic

intermediate is then reacted with 1-bromobutane in an SN2 reaction to form the carbon-carbon

bond, yielding the desired product. This method is highly effective for creating internal alkynes

from terminal ones. The reaction is conducted at low temperatures (-78 °C) to ensure selectivity

and minimize side reactions.
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Caption: Experimental workflow for the synthesis of methyl hept-2-ynoate.

Detailed Experimental Protocol
1. Materials and Reagents

This protocol is based on general procedures for the alkylation of terminal alkynes.[1][2][3] All

reagents should be of high purity and solvents should be anhydrous where specified.
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Reagent Formula
MW ( g/mol
)

Amount
Moles
(mmol)

Molar Eq.

Diisopropyla

mine
C₆H₁₅N 101.19 4.6 mL 33.0 1.1

n-Butyllithium

(n-BuLi)
C₄H₉Li 64.06 13.2 mL 33.0 1.1

Tetrahydrofur

an (THF)
C₄H₈O 72.11 150 mL - -

Methyl

Propiolate
C₄H₄O₂ 84.07 2.6 mL 30.0 1.0

1-

Bromobutane
C₄H₉Br 137.02 3.2 mL 30.0 1.0

Ammonium

Chloride (sat.

aq.)

NH₄Cl 53.49 50 mL - -

Diethyl Ether (C₂H₅)₂O 74.12 150 mL - -

Magnesium

Sulfate

(anhyd.)

MgSO₄ 120.37 ~10 g - -

2. Equipment

500 mL three-neck round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel (or syringe pump)

Low-temperature thermometer

Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

Dry ice/acetone bath
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Syringes and needles

Separatory funnel

Rotary evaporator

Distillation apparatus (short path or fractional, depending on purity needs)

3. Procedure

a. Reaction Setup and LDA Formation

Assemble the 500 mL three-neck flask with a magnetic stir bar, a thermometer, a rubber

septum, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a

stream of nitrogen.

Maintain a positive pressure of nitrogen throughout the reaction.

To the flask, add 100 mL of anhydrous THF and diisopropylamine (4.6 mL, 33.0 mmol).

Cool the flask to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (13.2 mL of a 2.5 M solution in hexanes, 33.0 mmol) dropwise via

syringe to the stirred solution over 15 minutes, ensuring the internal temperature does not

exceed -70 °C.

Stir the resulting solution at -78 °C for 30 minutes to allow for the complete formation of LDA.

b. Deprotonation of Methyl Propiolate

In a separate, dry flask, prepare a solution of methyl propiolate (2.6 mL, 30.0 mmol) in 20 mL

of anhydrous THF.

Add the methyl propiolate solution dropwise via syringe to the LDA solution at -78 °C over 20

minutes.

Stir the mixture for 1 hour at -78 °C. Formation of the lithium acetylide should occur during

this time.
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c. Alkylation

Add 1-bromobutane (3.2 mL, 30.0 mmol) dropwise to the reaction mixture at -78 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir overnight (approximately 12-16 hours).

d. Work-up and Extraction

Cool the reaction mixture to 0 °C in an ice bath.

Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous

ammonium chloride solution.

Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 50 mL of water.

Separate the organic layer. Wash the aqueous layer with diethyl ether (2 x 25 mL).

Combine all organic layers and wash with brine (50 mL).

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate

the solvent under reduced pressure using a rotary evaporator.

e. Purification

Purify the crude residue by vacuum distillation to yield methyl hept-2-ynoate as a colorless

liquid.

Data Summary and Characterization
Product Characteristics
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Property Value

Molecular Formula C₈H₁₂O₂

Molecular Weight 140.18 g/mol

Appearance Colorless Liquid

Boiling Point ~205 °C at 760 mmHg

Density ~0.951 g/cm³

Refractive Index ~1.440

Note: Physical properties are based on available literature data for methyl hept-2-ynoate.

Expected Spectroscopic Data

Technique Expected Features

¹H NMR

Signals corresponding to the methyl ester

protons (~3.7 ppm), methylene protons adjacent

to the alkyne (~2.3 ppm, triplet), other

methylene protons in the butyl chain, and the

terminal methyl group (~0.9 ppm, triplet).

¹³C NMR

Signals for the ester carbonyl carbon (~154

ppm), the two alkyne carbons (~70-90 ppm), the

ester methyl carbon (~52 ppm), and the four

carbons of the butyl chain.

IR (Infrared)

Characteristic C≡C stretch (weak) around 2250

cm⁻¹, C=O stretch around 1715 cm⁻¹, and C-O

stretch around 1250 cm⁻¹.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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